Methyl 3,5-difluoro-2-methoxyphenylacetate

Description

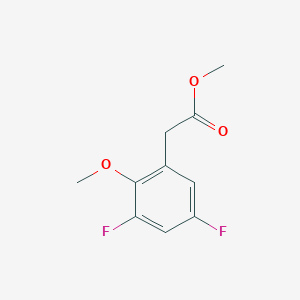

Methyl 3,5-difluoro-2-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetic acid backbone substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 2, and a methyl ester moiety. This compound belongs to a class of synthetic intermediates and bioactive molecules where fluorine substitution enhances metabolic stability and lipophilicity, while the methoxy group influences electronic and steric properties.

Properties

IUPAC Name |

methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-9(13)4-6-3-7(11)5-8(12)10(6)15-2/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPLVYOPPFEKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-methoxyphenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with various functional groups.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,5-difluoro-2-methoxyphenylacetate is noted for its role in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of derivatives, making them more potent and selective against various biological targets.

Synthesis of Bioactive Compounds

Recent studies have demonstrated that this compound can be employed in the synthesis of quinoxalin-2(1H)-one derivatives through a visible-light-induced decarboxylative reaction. This method allows for the introduction of difluoroarylmethyl groups into the quinoxaline framework, which is crucial for developing new pharmaceuticals . The incorporation of fluorine atoms is known to improve lipophilicity and metabolic stability, which are desirable traits in drug design.

| Compound Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Quinoxalin-2(1H)-one Derivatives | Potassium 2,2-difluoro-2-arylacetate + N-substituted quinoxalin | Moderate to High |

Structure-Activity Relationship (SAR) Studies

Fluorinated compounds like this compound are often subjected to SAR studies to optimize their biological activity. For instance, modifications involving halogenation and various substituents on the phenyl ring have been shown to significantly alter the inhibitory potency against enzymes like aromatase and steroid sulfatase . The compound serves as a key intermediate in synthesizing dual aromatase and sulfatase inhibitors, which are promising candidates for cancer therapy.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Fluorinated compounds are increasingly utilized in pesticide formulations due to their enhanced stability and efficacy against pests.

Development of Herbicides

Research indicates that derivatives of this compound can be designed as herbicides with specific mechanisms of action. The incorporation of fluorine can lead to compounds that exhibit greater persistence in the environment and improved selectivity towards target weeds .

Material Science Applications

The compound's fluorinated structure also renders it suitable for applications in material science, particularly in developing advanced materials with unique physical properties.

Synthesis of Functional Materials

This compound can be utilized in synthesizing functional materials that require specific thermal and chemical stability. Its application in polymer chemistry has been explored, where it serves as a monomer or additive to enhance material properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally relevant for comparison:

Key Differences and Implications

Ester Group Effects :

- Methyl esters (e.g., this compound) typically exhibit lower molecular weight and reduced lipophilicity compared to ethyl analogs (e.g., Ethyl 3,5-difluoro-4-methoxyphenylacetate). This impacts solubility and bioavailability, with methyl esters often favoring faster hydrolysis in biological systems .

This is analogous to studies on nucleoside analogs (e.g., dFdC vs. ara-C), where substituent positions critically affect enzyme binding and metabolic stability .

Fluorination Impact :

- The 3,5-difluoro substitution enhances electron-withdrawing effects, stabilizing the phenyl ring against oxidation. Similar patterns are observed in agrochemicals like metsulfuron-methyl, where fluorine improves resistance to metabolic breakdown .

Functional Role: Unlike methyl salicylate, which is a natural volatile compound involved in plant signaling, this compound is synthetic and likely used in pharmaceutical or agrochemical synthesis.

Research Findings from Analogues

- Metabolic Stability : Ethyl esters (e.g., Ethyl 3,5-difluoro-4-methoxyphenylacetate) persist longer in biological systems due to slower esterase-mediated hydrolysis compared to methyl esters .

- Enzyme Interactions : Substituent positioning (e.g., 2-methoxy vs. 4-methoxy) can alter binding affinities to enzymes like DNA polymerases or cytochrome P450s, as seen in studies on dFdC and ara-C .

- Agrochemical Relevance : Methyl esters in herbicides (e.g., metsulfuron-methyl) demonstrate that fluorine and methoxy groups synergize to enhance target specificity and environmental persistence .

Biological Activity

Methyl 3,5-difluoro-2-methoxyphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H10F2O3

- Molecular Weight : 228.18 g/mol

- Functional Groups : Ester, methoxy, and difluoro substituents.

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit various enzymes involved in cancer progression and inflammation. For example, studies have shown that certain methoxy-substituted phenylacetates exhibit inhibitory effects on aromatase and steroid sulfatase enzymes, which are critical in estrogen biosynthesis and tumor growth .

- Antioxidant Properties : Compounds with methoxy groups often display antioxidant activity. This is significant as oxidative stress is a known contributor to various diseases, including cancer. The difluoromethyl group may also enhance this property through electron-withdrawing effects .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound could exhibit cytotoxic effects against specific cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can lead to enhanced cytotoxicity .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Line Testing : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutics .

Case Studies

- Mechanistic Study : A study investigated the interaction of this compound with EGFR (Epidermal Growth Factor Receptor). The results indicated that the compound could inhibit EGFR phosphorylation in A431 cells, suggesting a potential role in targeting EGFR-mediated pathways in cancer therapy .

- Comparative Analysis : In comparison with other phenylacetate derivatives, this compound showed superior cytotoxicity and selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Metsulfuron-methyl | ALS | 0.002 | |

| Methyl 2-fluorophenylacetate | N/A | >100 |

Q. How are reaction yield discrepancies between synthetic routes analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (H₂SO₄ vs. DCC), temperatures, and solvent polarities to identify optimal conditions.

- Byproduct Analysis : GC-MS detects side products (e.g., dimerization or oxidation).

- Statistical Modeling : Multivariate regression correlates yield with reaction parameters, as applied in trifluoroethoxy-triazine syntheses .

Q. What methodologies determine regioselectivity in derivatization reactions?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the methoxy group to track substitution patterns via ¹³C NMR.

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., brominated analogs) to confirm regiochemistry.

Q. How does storage condition (e.g., temperature, light) impact compound stability?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Purity loss >5% indicates instability.

- Light Sensitivity Testing : Expose to UV (254 nm) and monitor via HPLC, referencing stability data for methyl 4-fluorophenylacetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.